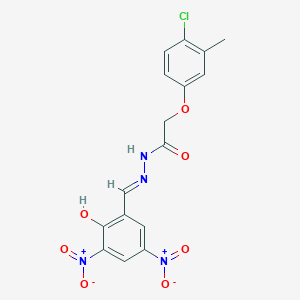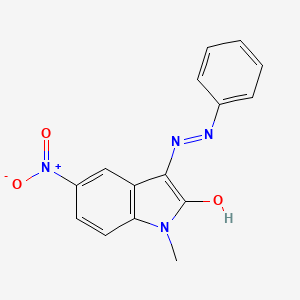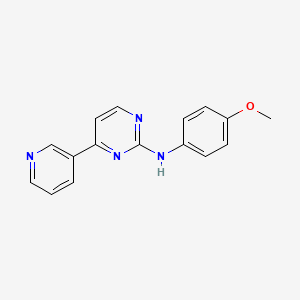
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide, also known as CDP-323, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. In
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide works by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the NF-κB pathway. The NF-κB pathway is a key signaling pathway involved in inflammation and immune responses. By inhibiting IKKβ, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB. In vivo studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide reduces inflammation and protects against oxidative stress. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has also been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and handle. It is also water-soluble, which makes it easy to administer in experiments. However, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has some limitations. It has low bioavailability and is rapidly metabolized in vivo, which limits its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the development of new drug delivery systems to improve the bioavailability of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. The synthesis method of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been optimized to produce high yields of pure compound. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases. Its mechanism of action involves the inhibition of the IKKβ enzyme, which reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide, including the development of more potent and selective IKKβ inhibitors, the development of new drug delivery systems, and further exploration of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide. This compound is then reacted with 2-hydroxy-3,5-dinitrobenzaldehyde to form 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. The synthesis method has been optimized to produce high yields of pure 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases. In autoimmune disorders, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cancer, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative diseases, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O7/c1-9-4-12(2-3-13(9)17)28-8-15(22)19-18-7-10-5-11(20(24)25)6-14(16(10)23)21(26)27/h2-7,23H,8H2,1H3,(H,19,22)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMMAGBIMSCXFQ-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)

![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)


![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![4-[(2,2-dimethylhydrazino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6089445.png)
![5-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-2-pyrazinol](/img/structure/B6089451.png)